molecular formula C6H8O4S B8276889 (5-Methanesulfonyl-furan-2-yl)-methanol

(5-Methanesulfonyl-furan-2-yl)-methanol

Cat. No.: B8276889
M. Wt: 176.19 g/mol
InChI Key: YBZRJCWZCOKDLH-UHFFFAOYSA-N
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Description

(5-Methanesulfonyl-furan-2-yl)-methanol is a furan-derived compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Key properties inferred from related compounds include:

  • Molecular weight: ~141–156 g/mol (based on analogs like (5-((Methylamino)methyl)furan-2-yl)methanol, MW 141.17) .
  • Applications: Similar compounds are explored in medicinal chemistry for their bioactivity, though toxicity profiles (e.g., H302, H314 hazards in analogs) necessitate careful handling .

Properties

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

(5-methylsulfonylfuran-2-yl)methanol

InChI

InChI=1S/C6H8O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3

InChI Key

YBZRJCWZCOKDLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring significantly influences molecular properties. A comparative overview is provided below:

Compound Name 5-Substituent Molecular Weight Key Properties Synthesis Highlights
(5-Methanesulfonyl-furan-2-yl)-methanol -SO₂CH₃ ~156* High polarity, stability, electrophilic Likely via sulfonation of furan precursors
[5-(Ethoxymethyl)furan-2-yl]methanol -CH₂OCH₂CH₃ 156.18 Moderate polarity, lipophilic Etherification of hydroxymethyl furans
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2) -CH₃ N/A Increased lipophilicity, lower reactivity Condensation of 5-methylfurfural with amines
5-(Furan-2-yl(hydroxy)methyl)furan-2(5H)-one -C(OH)(C₄H₃O) N/A Bifunctional (alcohol + ketone), chiral Aldol reaction at low temperature

*Estimated based on analogs.

Key Observations :

  • Polarity : Methanesulfonyl groups enhance polarity and aqueous solubility compared to ethoxymethyl (-CH₂OCH₂CH₃) or methyl (-CH₃) groups .
  • Stability: Sulfonyl groups resist hydrolysis better than esters or ethers, making this compound more stable under acidic/basic conditions .
  • Synthetic Complexity : Sulfonated furans often require harsh reagents (e.g., H₂SO₄, methanesulfonyl chloride), whereas ethoxymethyl derivatives are synthesized via milder etherification .

Preparation Methods

Nucleophilic Substitution and Sulfonation Strategies

A primary route to introduce the methanesulfonyl group involves nucleophilic substitution at the 5-position of a pre-functionalized furan derivative. For example, 2-(chloromethyl)furan can serve as a precursor, where the chlorine atom at the 5-position is displaced by a methanesulfonyl group. This reaction typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts .

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Yield : 60–75% (reported in analogous sulfonation reactions)

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism , where the nucleophilic sulfur of methanesulfonyl chloride attacks the electrophilic carbon at the 5-position of the furan ring. Steric hindrance from the adjacent hydroxymethyl group necessitates careful control of reaction stoichiometry to minimize side reactions .

Oxidation of Thioether Precursors

An alternative approach involves the oxidation of a 5-thiomethyl-furan-2-methanol intermediate to the corresponding sulfone. This method is advantageous when direct sulfonation is hampered by competing reactions.

Synthetic Pathway :

  • Thioether Formation : Reacting 5-bromo-furan-2-methanol with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) yields the thioether.

  • Oxidation : Treating the thioether with 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a methanesulfonyl group .

Optimization Data :

ParameterOptimal Value
Oxidizing AgentmCPBA (2.2 equiv)
SolventDichloromethane
Reaction Time12–16 hours
Yield68–82%

This method avoids the use of corrosive sulfonyl chlorides and provides higher regioselectivity, as demonstrated in analogous furan oxidations .

Direct Functionalization via Friedel-Crafts Sulfonylation

For less-activated furan systems, Friedel-Crafts sulfonylation offers a viable pathway. This method leverages Lewis acids such as aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution at the 5-position.

Procedure :

  • Complex Formation : Pre-mix methanesulfonyl chloride with AlCl₃ in DCM at 0°C.

  • Reaction : Add furan-2-methanol dropwise, followed by stirring at room temperature for 6–8 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Key Challenges :

  • Competing side reactions at the hydroxymethyl group necessitate protecting groups (e.g., silyl ethers) during sulfonylation.

  • Low yields (40–50%) due to over-sulfonation or ring opening .

Analytical Validation and Purity Assessment

Critical to all methods is chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation:

  • ¹H NMR : Key signals include δ 4.60 (s, 2H, CH₂OH), δ 6.55 (d, 1H, H-3), and δ 7.20 (d, 1H, H-4) .

  • LC-MS : Molecular ion peak at m/z 192.03 [M+H]⁺ confirms the target compound.

Impurity Profiling :

  • Common byproducts include 5-methanesulfonyl-furan-2-carboxylic acid (from over-oxidation) and bis-sulfonated derivatives , detectable via HPLC .

Q & A

Q. What strategies mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer : Stabilize the compound via lyophilization or storage under inert gas (N₂/Ar). Add antioxidants (e.g., BHT) in solution. Study degradation pathways using LC-MS to identify byproducts and optimize formulation pH (e.g., phosphate buffer at pH 7.4) .

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